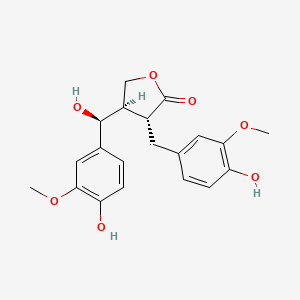

Hydroxymatairesinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxymatairesinol is a natural product found in Taxus cuspidata, Taxus, and other organisms with data available.

Applications De Recherche Scientifique

Introduction to Hydroxymatairesinol

This compound (HMR) is a naturally occurring plant lignan predominantly found in the Norway spruce (Picea abies) and various whole grains. It has garnered attention due to its potential health benefits, particularly as a precursor to enterolactone, a compound associated with various therapeutic effects. This article explores the scientific applications of this compound, focusing on its pharmacological properties, metabolic effects, and potential health benefits as evidenced by recent research.

Antitumor Properties

This compound has been studied for its antitumor effects. In a rat model of mammary tumors induced by dimethylbenz[a]anthracene, this compound administration resulted in a decrease in the number of growing tumors and an increase in the proportion of regressing tumors. This suggests that this compound may possess significant antitumor activity without exhibiting estrogenic or antiestrogenic effects, which is crucial for its application in cancer prevention strategies .

Metabolic Effects

Recent studies have highlighted the metabolic benefits of this compound. A study conducted on C57BL/6 mice demonstrated that this compound improved body weight regulation and enhanced fat and sugar metabolism when subjected to a high-fat diet. This indicates its potential role in managing metabolic syndrome and obesity-related conditions .

Bioavailability and Pharmacokinetics

Research into the bioavailability of this compound shows that it is rapidly absorbed and metabolized into enterolactone in humans. A clinical trial involving postmenopausal women indicated significant increases in plasma levels of both this compound and enterolactone after supplementation, alongside a notable reduction in hot flash frequency, suggesting its potential utility in menopausal symptom management .

Safety and Toxicity Studies

A comprehensive 13-week dietary toxicity study assessed the safety profile of this compound at varying concentrations. The findings indicated no significant adverse effects on clinical signs or behavioral observations at doses up to 4% (w/w) of dietary intake. However, some changes in blood parameters were noted, which were not considered harmful. The study concluded that this compound has a favorable safety profile for consumption .

Summary of Case Studies

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Rat Tumor Study | Assess antitumor effects | Decrease in tumor growth; increased regression rates | Potential use in cancer prevention |

| Mouse Metabolic Study | Evaluate metabolic impact | Improved body weight and sugar metabolism | Application in obesity management |

| Human Pharmacokinetics Study | Determine absorption and effects | Significant increase in plasma levels; reduced hot flashes | Possible treatment for menopausal symptoms |

| Dietary Toxicity Study | Evaluate safety | No significant adverse effects at high doses | Safe for dietary use |

Propriétés

Formule moléculaire |

C20H22O7 |

|---|---|

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

(3R,4R)-4-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19-/m1/s1 |

Clé InChI |

UKHWOLNMBQSCLJ-BIENJYKASA-N |

SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |

SMILES isomérique |

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@@H](C3=CC(=C(C=C3)O)OC)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |

Synonymes |

7'-hydroxymatairesinol 7-hydroxymatairesinol 7-hydroxymatairesinol potassium acetate hydroxymatairesinol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.